molecular formula C15H7F14N3O6 B11564086 N,N'-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]

N,N'-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]

Cat. No.: B11564086
M. Wt: 591.21 g/mol
InChI Key: YCFYWRFJMPJSMW-UHFFFAOYSA-N
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Description

N,N’-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide] is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with nitro and methyl groups, and two amide groups each attached to a highly fluorinated propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide] typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions, where the nitro and methyl groups are introduced onto the benzene ring . The next step involves the formation of the amide groups, which can be done by reacting the substituted benzene with the appropriate amine and acid chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment. The process would also need to be designed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide] involves its interaction with specific molecular targets. The nitro and amide groups can form hydrogen bonds with biological molecules, while the fluorinated propyl chains can interact with hydrophobic regions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide] is unique due to its highly fluorinated propyl chains, which impart unique properties such as high thermal stability and resistance to chemical degradation.

Properties

Molecular Formula

C15H7F14N3O6

Molecular Weight

591.21 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-N-[2-methyl-5-nitro-3-[[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]amino]phenyl]-3-(trifluoromethoxy)propanamide

InChI

InChI=1S/C15H7F14N3O6/c1-4-6(30-8(33)10(16,17)12(20,21)37-14(24,25)26)2-5(32(35)36)3-7(4)31-9(34)11(18,19)13(22,23)38-15(27,28)29/h2-3H,1H3,(H,30,33)(H,31,34)

InChI Key

YCFYWRFJMPJSMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C(C(OC(F)(F)F)(F)F)(F)F)[N+](=O)[O-])NC(=O)C(C(OC(F)(F)F)(F)F)(F)F

Origin of Product

United States

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